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Compound of Interest

Compound Name: (-)-N-Desmethyl Tramadol

Cat. No.: B015524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of tramadol metabolism, providing

a comprehensive overview for researchers, scientists, and drug development professionals.

Tramadol, a widely used centrally acting analgesic, undergoes extensive metabolic

transformation, which is critical to both its efficacy and its potential for adverse effects. This

guide summarizes key quantitative data, details experimental methodologies, and visualizes

the complex metabolic pathways.

Introduction to Tramadol Metabolism
Tramadol is administered as a racemic mixture of (+)-tramadol and (-)-tramadol. Its analgesic

effects are attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor

and the inhibition of serotonin and norepinephrine reuptake. The metabolism of tramadol is a

critical determinant of its pharmacological activity, as it is converted into multiple metabolites,

some of which possess significantly greater opioid activity than the parent compound. The

primary site of tramadol metabolism is the liver, involving both Phase I and Phase II enzymatic

reactions.[1][2]

Key Metabolic Pathways
Tramadol is primarily metabolized via two major Phase I pathways: O-demethylation and N-

demethylation. These reactions are catalyzed by various cytochrome P450 (CYP) enzymes.[3]

The resulting metabolites can then undergo further biotransformation, including additional
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demethylation and Phase II conjugation reactions, such as glucuronidation and sulfation, to

facilitate their excretion.[4]

O-Demethylation to O-desmethyltramadol (M1)
The O-demethylation of tramadol to its principal active metabolite, O-desmethyltramadol (M1),

is predominantly catalyzed by the polymorphic enzyme CYP2D6.[5][6] The M1 metabolite

exhibits a significantly higher affinity for the µ-opioid receptor—up to 200-300 times that of the

parent drug—and is considered the primary contributor to tramadol's opioid-mediated analgesic

effects.[7] The stereoselectivity of this pathway is notable, with the O-demethylation of (-)-

tramadol occurring at a higher rate than that of (+)-tramadol.[8]

N-Demethylation to N-desmethyltramadol (M2)
The N-demethylation of tramadol results in the formation of N-desmethyltramadol (M2), a

largely inactive metabolite. This pathway is mainly catalyzed by CYP3A4 and CYP2B6.[2] The

kinetics of N-demethylation are more complex than O-demethylation and have been described

by a two-site (two-enzyme) model.[8]

Further Metabolism and Phase II Conjugation
The primary metabolites, M1 and M2, can be further metabolized. For instance, M1 can be N-

demethylated to N,O-didesmethyltramadol (M5), and M2 can be O-demethylated to M5. M2

can also be further N-demethylated to N,N-didesmethyltramadol (M3).[2]

Following Phase I metabolism, tramadol and its metabolites undergo Phase II conjugation

reactions. The active M1 metabolite is primarily inactivated through glucuronidation, a process

catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 and UGT1A8 being the

most active isoforms.[7]

The following diagram illustrates the primary metabolic pathways of tramadol.
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Primary metabolic pathways of tramadol.

Quantitative Data on Tramadol Metabolism
The following tables summarize key quantitative data related to the pharmacokinetics of

tramadol and its metabolites, as well as the enzyme kinetics of the primary metabolic reactions.

Table 1: Pharmacokinetic Parameters of Tramadol and
its Metabolites in Humans (Single Oral Dose)
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Compound Cmax (ng/mL) Tmax (hr) t1/2 (hr)
Renal
Clearance
(mL/min)

Tramadol 349.3 ± 76.7 1.6 ± 0.4 6.7 ± 1.0 114.7 ± 44.5

M1 (O-

desmethyltramad

ol)

88.7 ± 30.3 2.4 ± 0.7 7.7 ± 1.4 193.9 ± 67.6

M2 (N-

desmethyltramad

ol)

23.1 ± 11.4 2.8 ± 1.0 9.8 ± 2.6 116.1 ± 61.8

M5 (N,O-

didesmethyltram

adol)

30.0 ± 11.7 2.7 ± 1.4 10.5 ± 2.7 252.0 ± 91.5

Data are

presented as

mean ± SD

following a single

100 mg oral dose

of tramadol in

healthy

volunteers.[9]

Table 2: Enzyme Kinetic Parameters for Tramadol
Metabolism in Human Liver Microsomes
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Metabolic
Reaction

Enzyme Enantiomer Km (µM)
Vmax
(pmol/mg/min)

O-demethylation CYP2D6 (+)-tramadol 210 125

(-)-tramadol 210 210

N-demethylation
CYP3A4 /

CYP2B6
Racemic

~1021 (high

affinity

component)

Not specified

Data for O-

demethylation

from Paar et al.

(1992)[8]. Data

for N-

demethylation

from

Subrahmanyam

et al. (2001),

which describes

a more complex

two-site kinetic

model[10].

Table 3: Binding Affinities (Ki) for the µ-Opioid Receptor
Compound Ki (µM)

(+/-)-Tramadol 2.4

(+)-M1 0.0034

(-)-M1 0.24

(+/-)-M5 0.1

Data from Gillen et al. (2000) as cited in

PharmGKB[7].
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Influence of Genetic Polymorphisms
The genetic polymorphism of the CYP2D6 enzyme is a major factor contributing to the

significant interindividual variability observed in the analgesic response and adverse effects of

tramadol.[5] Individuals can be classified into different metabolizer phenotypes based on their

CYP2D6 genotype.

Poor Metabolizers (PMs): Individuals with two non-functional alleles. They exhibit

significantly reduced conversion of tramadol to the active M1 metabolite, which can lead to a

lack of analgesic efficacy.[5]

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-

functional allele, or two reduced-function alleles. They have a decreased capacity to

metabolize tramadol to M1 compared to extensive metabolizers.

Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles. They

represent the "normal" metabolic phenotype.

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles. They

metabolize tramadol to M1 at an accelerated rate, which can result in higher than expected

concentrations of the active metabolite, increasing the risk of opioid-related side effects, such

as respiratory depression.[5]

The following diagram illustrates the impact of CYP2D6 genotype on tramadol metabolism and

clinical outcomes.
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Influence of CYP2D6 genotype on tramadol metabolism and clinical outcome.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tramadol

metabolism.

In Vitro Metabolism of Tramadol in Human Liver
Microsomes
This protocol outlines a typical experiment to determine the kinetic parameters of tramadol

metabolism.

Objective: To characterize the in vitro metabolism of tramadol to its O- and N-demethylated

metabolites in human liver microsomes.

Materials:

Pooled human liver microsomes (HLMs)

Tramadol hydrochloride
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

100 mM Potassium phosphate buffer (pH 7.4)

Internal standard (e.g., a structurally similar compound not present in the matrix)

Acetonitrile (ice-cold)

Microcentrifuge tubes or 96-well plate

Shaking water bath (37°C)

Centrifuge

Procedure:

Reagent Preparation:

Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol or water).

On the day of the experiment, thaw the pooled HLMs on ice and dilute to the desired

concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Incubation:

In a microcentrifuge tube or well of a 96-well plate, add the HLM suspension.

Add the tramadol solution to achieve a range of final concentrations (e.g., 0.5 to 500 µM)

to determine kinetic parameters.

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

The final incubation volume is typically 200 µL.
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Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g.,

0, 5, 15, 30, and 60 minutes) to ensure the linearity of the reaction rate.

Reaction Termination:

At each designated time point, terminate the reaction by adding an equal volume of ice-

cold acetonitrile containing the internal standard. This step also serves to precipitate the

microsomal proteins.

Sample Processing:

Vortex the samples vigorously.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated

proteins.

Carefully transfer the supernatant to a new tube or plate for analysis.

LC-MS/MS Analysis:

Analyze the samples using a validated LC-MS/MS method to separate and quantify

tramadol and its metabolites (M1 and M2).

The following diagram illustrates a typical experimental workflow for an in vitro metabolism

study.
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Experimental workflow for in vitro tramadol metabolism study.

Quantification of Tramadol and Metabolites by LC-
MS/MS
This protocol provides a general procedure for the analysis of tramadol and its metabolites in

biological matrices.
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Objective: To simultaneously quantify tramadol, O-desmethyltramadol (M1), and N-

desmethyltramadol (M2) in plasma or microsomal incubates.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping

up to a high percentage of Mobile Phase B to elute the compounds, followed by re-

equilibration.

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Mass Spectrometric Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

Tramadol: Q1 m/z 264.2 -> Q3 m/z 58.1

O-desmethyltramadol (M1): Q1 m/z 250.2 -> Q3 m/z 58.1

N-desmethyltramadol (M2): Q1 m/z 250.2 -> Q3 m/z 44.1
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Internal Standard: Specific transition for the chosen standard.

Sample Preparation (Plasma):

To 100 µL of plasma, add the internal standard solution.

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

Vortex vigorously and centrifuge at high speed.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a suitable volume of the initial mobile phase for injection onto the

LC-MS/MS system.

Conclusion
The metabolism of tramadol is a complex process with significant clinical implications. The

conversion of tramadol to its active metabolite, M1, by CYP2D6 is a critical step for its

analgesic efficacy. The profound impact of genetic polymorphisms in CYP2D6 highlights the

importance of pharmacogenomic considerations in personalizing tramadol therapy to optimize

pain management while minimizing the risk of adverse events. The experimental protocols and

quantitative data presented in this guide provide a foundational resource for researchers and

drug development professionals working to further elucidate the intricacies of tramadol

metabolism and its clinical consequences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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